Superior FP Receptor Binding Affinity: 16-phenoxy tetranor PGF2α vs. Endogenous PGF2α
In a direct, head-to-head comparison using ovine luteal cells, 16-phenoxy tetranor PGF2α demonstrated an FP receptor binding affinity that is 440% greater than that of the endogenous ligand, PGF2α . This substantial increase in affinity is a key differentiator, allowing for more potent and specific receptor engagement at lower concentrations.
| Evidence Dimension | FP Receptor Binding Affinity |
|---|---|
| Target Compound Data | 440% |
| Comparator Or Baseline | PGF2α (set as 100%) |
| Quantified Difference | 440% (or 4.4-fold increase) |
| Conditions | Binding assay on ovine luteal cells |
Why This Matters
This 4.4-fold higher affinity means a researcher can achieve the same receptor occupancy with significantly less compound, reducing potential off-target effects and conserving valuable material.
